Cas no 1710293-26-7 (7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine)
![7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine structure](https://ja.kuujia.com/scimg/cas/1710293-26-7x500.png)
7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine 化学的及び物理的性質
名前と識別子
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- 7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
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- インチ: 1S/C12H10ClNOS/c13-8-3-4-9-11(6-8)15-7-10(14-9)12-2-1-5-16-12/h1-6,10,14H,7H2
- InChIKey: XBQVKYSDKNHDSR-UHFFFAOYSA-N
- SMILES: O1C2=CC(Cl)=CC=C2NC(C2SC=CC=2)C1
7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510210-1g |
7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1710293-26-7 | 97% | 1g |
$*** | 2023-03-30 |
7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazineに関する追加情報
7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1710293-26-7): A Comprehensive Overview
The compound 7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1710293-26-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, combining a benzoxazine core with a thiophene substituent, makes it a versatile intermediate for synthesizing bioactive molecules and functional materials. Researchers are particularly interested in its potential applications in drug discovery, owing to its chloro and thiophene functional groups, which are known to enhance binding affinity and metabolic stability.
In recent years, the demand for heterocyclic compounds like 7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine has surged due to their role in developing small-molecule therapeutics. This compound’s CAS No. 1710293-26-7 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and organic synthesis. Its structural features align with current trends in targeting GPCRs (G-protein-coupled receptors) and kinase inhibitors, which are hot topics in precision medicine and cancer research.
The synthesis of 7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves multi-step reactions, including cyclization and cross-coupling methodologies. Advanced techniques like microwave-assisted synthesis and catalysis are often employed to improve yield and purity. These methods resonate with the growing interest in green chemistry and sustainable synthesis, addressing concerns about environmental impact and cost-efficiency in large-scale production.
Another area of interest is the compound’s potential in material science. The thiophene moiety is known for its electron-rich properties, making derivatives like 7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine candidates for organic semiconductors and photovoltaic materials. This aligns with the global push toward renewable energy and flexible electronics, where researchers seek novel organic compounds to enhance device performance.
From a drug development perspective, the benzoxazine scaffold is prized for its bioisosteric properties, often serving as a surrogate for phenolic or aniline groups. This versatility has led to investigations into its use for CNS disorders, anti-inflammatory agents, and antimicrobial applications. The inclusion of a chloro group further modulates lipophilicity, a critical factor in blood-brain barrier penetration—a key consideration in neurological drug design.
In summary, 7-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine (CAS No. 1710293-26-7) represents a multifaceted compound with broad applicability. Its relevance to drug discovery, material science, and sustainable chemistry ensures it remains a focal point in scientific literature and industrial R&D. As researchers continue to explore its properties, this compound is poised to contribute to breakthroughs in personalized medicine and advanced materials.
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